2,2-Dichlorocyclopentene-1,3-dione
Description
Historical Context of Halogenated Cyclopentenediones in Organic Synthesis
The exploration of halogenated cyclic ketones has a rich history, driven by the desire to understand the influence of halogen atoms on the reactivity of carbocyclic systems. The introduction of halogens can significantly alter the electronic properties of a molecule, influencing the reactivity of nearby functional groups and providing handles for further chemical transformations. Early research in this area often focused on the fundamental principles of alpha-halogenation of ketones, a reaction that allows for the selective introduction of halogens at the carbon atom adjacent to a carbonyl group. wikipedia.org This foundational work paved the way for the synthesis and investigation of more complex halogenated cyclic systems, including cyclopentenediones.
Significance of Cyclic Diketone Scaffolds in Advanced Synthetic Chemistry
Cyclic diketones, in general, are highly valuable scaffolds in organic synthesis. Their dicarbonyl functionality allows for a wide range of chemical transformations, making them versatile intermediates in the construction of more complex molecules. These scaffolds are found in the core of numerous natural products and have been utilized in the synthesis of various biologically active compounds. The ability to functionalize the ring at multiple positions makes them key components in the development of new pharmaceuticals and agrochemicals.
Current Research Landscape of Dihalogenated Carbocyclic Systems
Contemporary research into dihalogenated carbocyclic systems continues to expand upon the foundational knowledge of their synthesis and reactivity. Scientists are exploring novel methods for the selective dihalogenation of carbocycles and investigating the unique chemical properties imparted by the presence of two halogen atoms. These systems are of particular interest as precursors to a variety of functionalized molecules, including those with potential applications in materials science and medicinal chemistry. The study of compounds like 2,2-Dichlorocyclopentene-1,3-dione is part of this ongoing effort to harness the synthetic potential of dihalogenated carbocyclic scaffolds.
Structure
3D Structure
Properties
CAS No. |
101328-96-5 |
|---|---|
Molecular Formula |
C5H2Cl2O2 |
Molecular Weight |
164.97 g/mol |
IUPAC Name |
2,2-dichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H |
InChI Key |
XMXSINGGJBVDNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(Cl)Cl |
Canonical SMILES |
C1=CC(=O)C(C1=O)(Cl)Cl |
Other CAS No. |
101328-96-5 |
Synonyms |
4-Cyclopentene-1,3-dione, 2,2-dichloro- |
Origin of Product |
United States |
Chemical and Physical Properties of 2,2 Dichlorocyclopentene 1,3 Dione
The specific properties of 2,2-Dichlorocyclopentene-1,3-dione are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₂Cl₂O₂ |
| Molecular Weight | 165.98 g/mol |
| CAS Number | 101328-96-5 |
| Appearance | Not explicitly documented in readily available sources |
| Melting Point | Not explicitly documented in readily available sources |
| Boiling Point | Not explicitly documented in readily available sources |
| Solubility | Not explicitly documented in readily available sources |
Synthesis and Manufacturing Processes
While specific, detailed industrial-scale manufacturing processes for 2,2-Dichlorocyclopentene-1,3-dione are not widely published, its synthesis can be inferred from established organic chemistry principles. A plausible synthetic route would involve the chlorination of cyclopentene-1,3-dione. The starting material, cyclopentene-1,3-dione, can be synthesized through various methods, including the Dieckmann condensation of a diester followed by hydrolysis, decarboxylation, and oxidation.
The key step, the dichlorination at the 2-position, would likely proceed via an enol or enolate intermediate. The use of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), would be necessary. The reaction would need to be carefully controlled to achieve the desired dichlorination at the C2 position without affecting the double bond or other parts of the molecule.
Applications in Organic Synthesis and Functional Material Development
Role as a Synthetic Building Block for Complex Organic Molecules
2,2-Dichlorocyclopentene-1,3-dione serves as a potent electrophilic building block in organic synthesis. The presence of two carbonyl groups and a dichloromethylene group activates the molecule for various transformations. The reactivity of the related saturated compound, 2,2-disubstituted cyclopentane-1,3-dione, in the Wittig reaction has been studied, revealing non-classical reactivity. Instead of the expected olefination product, the reaction with a phosphorus ylide under basic conditions (using sodium hydroxide) yields an alcohol product, similar to the outcome of a Grignard reaction. researchgate.net This unusual reactivity highlights the potential for unexpected and novel transformations.
Furthermore, studies on structurally similar compounds, such as 2,4-dichloro-5-arylcyclopent-4-ene-1,3-dione derivatives, demonstrate the synthetic utility of the chlorinated cyclopentenone scaffold. Treatment of these compounds with chromium(II) chloride (CrCl₂) results in the saturation of the cyclopentenone double bond along with reductive dechlorination. researchgate.net This type of transformation showcases how the chlorine atoms can be used as control elements, present in an intermediate stage and removed in a later step to achieve the desired final structure. The inherent reactivity of the dione (B5365651) system allows for its elaboration into more complex frameworks, making it a valuable starting material for multi-step syntheses.
Utility as a Precursor in Natural Product Synthesis (Inference from Caldariomycin pathway involving saturated analog)
While direct application of this compound in a completed natural product synthesis is not extensively documented, its saturated analog, 2,2-dichlorocyclopentane-1,3-dione, is a key precursor in the synthesis of the natural product Caldariomycin. researchgate.netacs.org Caldariomycin is a potent antifungal and antibacterial agent produced by the fungus Caldariomyces fumago.
The laboratory synthesis of D,L-Caldariomycin utilizes 2,2-dichlorocyclopentane-1,3-dione as the starting material. acs.org The synthetic route involves the stereoselective reduction of one of the ketone functionalities to a hydroxyl group, establishing the core structure of the natural product. The chemical precedent set by the successful use of the saturated analog strongly implies the potential utility of this compound as a precursor for Caldariomycin or its analogs. The introduction of the double bond could provide a handle for further functionalization or for creating structural diversity, potentially leading to derivatives with modified biological activity. The biosynthesis of similar metabolites in nature sometimes involves complex enzymatic pathways that may differ from laboratory syntheses. researchgate.netnih.govnih.gov
Table 1: Key Precursors in Caldariomycin Synthesis
| Precursor Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 2,2-Dichlorocyclopentane-1,3-dione | C₅H₄Cl₂O₂ | Starting material for the laboratory synthesis of Caldariomycin. acs.org |
| This compound | C₅H₂Cl₂O₂ | Potential precursor for Caldariomycin analogs, offering a site of unsaturation for further modification. |
Utilization in Heterocycle Synthesis (Drawing from reactivity of dichlorocyclopentenedione isomers)
The construction of heterocyclic rings is a cornerstone of medicinal chemistry, and dicarbonyl compounds are classic precursors for such syntheses. The reactivity of this compound makes it an inferred candidate for the synthesis of various fused and spiro-heterocyclic systems. The general reactivity of related 1,3-dione systems provides a strong basis for this potential. For instance, hetareno[e]pyrrole-2,3-diones, which contain a similar dione motif, react with binucleophiles like o-aminothiophenol in a switchable manner to produce diverse heterocyclic structures such as benzothiazoles, benzothiazines, and benzothiazepines, depending on the reaction conditions. researchgate.net
This reactivity can be extrapolated to this compound. It could react with various binucleophiles (e.g., hydrazine (B178648), hydroxylamine, ureas, thioureas, or ortho-diamines) to form a range of five- and six-membered heterocyclic rings fused to the cyclopentane (B165970) core. For example, condensation with hydrazine could yield a fused pyridazinone, while reaction with a substituted thiourea (B124793) could lead to thiazole-fused systems. clockss.org Palladium-catalyzed intramolecular cyclization strategies, which have been successfully used to synthesize carbazoles, indoles, and acridines from related chloro-aniline precursors, could also be adapted, using the functionalities on the dichlorocyclopentenedione ring to build complex polycyclic aromatic systems. nih.gov
Potential in Stereoselective Synthesis Methodologies
Stereoselective synthesis, the ability to produce a single desired stereoisomer, is of paramount importance in modern chemistry, particularly for pharmaceuticals. This compound is a prochiral molecule, meaning it has the potential to be converted into a chiral product in a single transformation. The reduction of one of its two carbonyl groups or the addition of a nucleophile across the carbon-carbon double bond can generate one or more stereocenters.
This inherent structural feature makes it a promising substrate for various stereoselective methodologies:
Asymmetric Reduction: The selective reduction of one of the two ketone groups can be achieved using chiral reducing agents or catalysts, leading to the formation of enantioenriched chlorohydrins. These chiral building blocks are valuable intermediates for further synthesis.
Asymmetric Cycloadditions: The electron-deficient double bond can participate as a dipolarophile or dienophile in cycloaddition reactions. uchicago.edulibretexts.orgyoutube.com The use of chiral catalysts in reactions such as [3+2] or [4+2] cycloadditions could afford highly functionalized, polycyclic, and enantiomerically pure products. mdpi.com Organocatalysis, in particular, has shown great success in controlling the stereochemistry of cycloadditions involving enone systems. mdpi.com
Asymmetric Conjugate Addition: The addition of nucleophiles to the double bond (a Michael-type addition) in the presence of a chiral catalyst could set the stereochemistry at the C4 and C5 positions.
While specific examples utilizing this compound in these reactions are not yet prevalent in the literature, the extensive development of asymmetric methods for similar enone and dione substrates provides a strong rationale for its future application in stereoselective synthesis. nih.govrsc.orgnih.gov
Integration into Novel Molecular Architectures
The unique reactivity of chlorinated cyclopentenediones opens pathways to novel and unconventional molecular architectures. A striking example is the reaction of a related isomer, 4,5-dichloro-2-dichloromethylene-4-cyclopentene-1,3-dione, with thiourea. This reaction leads to the quantitative formation of a telomer that is described as a Möbius aromatic compound—a highly unusual structure with a twisted, continuous array of p-orbitals. This demonstrates the potential of these building blocks to form topologically complex and electronically interesting molecules.
Furthermore, the dione functionality of this compound suggests its potential use as a ligand in coordination chemistry. libretexts.org The oxygen atoms of the carbonyl groups can act as Lewis basic sites, capable of coordinating to metal centers. This could enable the synthesis of novel organometallic complexes, metal-organic frameworks (MOFs), or polymers with interesting catalytic, electronic, or material properties. The ability to form stable complexes with various metals could lead to new materials with applications in catalysis, sensing, or electronics.
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis
The electronic structure of 2,2-Dichlorocyclopentene-1,3-dione is fundamentally derived from the parent 4-cyclopentene-1,3-dione (B1198131) framework, which has been a subject of photoelectron spectroscopy studies. The introduction of two chlorine atoms at the C2 position, however, significantly perturbs the electronic environment of the ring.
The parent compound, 4-cyclopentene-1,3-dione, possesses a molecular formula of C₅H₄O₂. nist.gov Its electronic structure is characterized by the interaction of the π-system of the carbon-carbon double bond and the lone pairs of the oxygen atoms in the dione (B5365651) functionality. nist.gov Theoretical analyses, such as Density Functional Theory (DFT), on related β-diketone derivatives have shown that the bond lengths of the two carbonyl groups can differ, indicating a complex electronic distribution. nih.gov
For this compound, the presence of the electronegative chlorine atoms is expected to have a substantial inductive effect, withdrawing electron density from the adjacent carbonyl carbons. This withdrawal would, in turn, influence the energy levels of the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distributions are key determinants of the molecule's reactivity. Computational studies on similar chlorinated systems suggest that the chlorine atoms can significantly lower the HOMO-LUMO energy gap, potentially increasing the molecule's reactivity. rsc.org
Table 1: Comparison of Calculated Properties for Cyclopentene-1,3-dione and a Dichlorinated Derivative
| Property | 4-Cyclopentene-1,3-dione | 2,2-Dichlorocyclopentane-1,3-dione (Saturated Analogue) |
| Molecular Formula | C₅H₄O₂ | C₅H₄Cl₂O₂ |
| Molecular Weight | 96.08 g/mol | 166.99 g/mol |
| XLogP3-AA | - | 0.9 |
| IUPAC Name | cyclopent-4-ene-1,3-dione | 2,2-dichlorocyclopentane-1,3-dione |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools to investigate the potential reaction pathways of this compound.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method to explore the reactivity and selectivity of organic reactions. For halogenated compounds, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack. In the case of this compound, the carbonyl carbons are expected to be highly electrophilic due to the inductive effect of the adjacent chlorine atoms and the oxygen atoms.
DFT studies on similar cyclic diones have been employed to understand their behavior in cycloaddition reactions. For instance, the diastereoselective formal 1,3-dipolar cycloaddition of ketimines with cyclopentenediones has been rationalized through DFT calculations of transition states. mdpi.com Similar approaches could be applied to predict the outcomes of reactions involving this compound. The global electron density transfer (GEDT) at the transition state, a parameter calculable by DFT, can indicate the polar nature of a reaction and help in understanding the flow of electrons. mdpi.com
Coupled-Cluster and Ab Initio Calculations for High-Level Characterization
For a more accurate description of the electronic structure and energetics, high-level computational methods such as coupled-cluster (CC) and other ab initio calculations are employed. These methods, while computationally more expensive than DFT, provide benchmark-quality data for key molecular properties.
Ab initio coupled-cluster calculations have been successfully used to determine the equilibrium structures of related molecules like cis- and trans-1,2-difluoroethylene with high precision. nih.gov Such calculations for this compound would provide very accurate bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry. Furthermore, these high-level methods are crucial for accurately predicting reaction barriers and the energies of transition states, which are essential for a thorough understanding of reaction mechanisms. While computationally demanding, methods like domain-based pair natural orbital coupled cluster (DLPNO-CCSD) are making these high-level calculations more accessible for larger molecules. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Cyclic Diones
The five-membered ring of this compound is subject to conformational dynamics. While the double bond introduces a degree of rigidity, some flexibility is expected. Conformational analysis helps in identifying the most stable conformations and the energy barriers between them.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of cyclic molecules. acs.org For cyclic peptides, MD simulations have been used to understand their pre-organization in solution, which influences their biological activity. wikipedia.org In the context of this compound, MD simulations could reveal how the molecule behaves in different solvent environments and at various temperatures. The simulations can track the puckering of the cyclopentene (B43876) ring and the orientation of the dichloro- and dione groups over time.
For cyclopentane (B165970), a related five-membered ring, a process of pseudorotation allows for the interconversion of its preferred conformations. wikipedia.org While the double bond in this compound restricts full pseudorotation, some degree of conformational flexibility would still be present.
Strain Energy Analysis in Halogenated Cyclic Systems
Ring strain plays a significant role in the reactivity of cyclic compounds. The strain energy of a molecule is the excess internal energy it possesses compared to a strain-free reference compound.
Activation strain analysis is a computational tool that can be used to understand how strain affects reactivity. This method partitions the energy of a reaction along the reaction coordinate into the strain energy of the reactants and the interaction energy between them. Such an analysis for reactions involving this compound could provide valuable insights into how the inherent ring strain influences the reaction barriers.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. smbstcollege.com For 2,2-Dichlorocyclopentene-1,3-dione, ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the cyclopentene (B43876) ring. The chemical shift and multiplicity of these signals are influenced by the neighboring carbonyl groups and the gem-dichloro center. The ¹³C NMR spectrum will exhibit distinct resonances for the carbonyl carbons, the dichlorinated carbon, and the methylene carbons, providing a complete carbon skeleton fingerprint.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 3.0 - 3.5 | Triplet |
| ¹³C (C=O) | 190 - 200 | Singlet |
| ¹³C (CCl₂) | 80 - 90 | Singlet |
| ¹³C (CH₂) | 35 - 45 | Triplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced NMR experiments, such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the through-space interactions between protons, offering insights into the conformational preferences of the cyclopentene ring. beilstein-journals.org The presence of the planar dione (B5365651) system and the tetrahedral dichlorinated carbon can induce anisotropic effects, where the magnetic field experienced by a nucleus is dependent on its orientation relative to the rest of the molecule. youtube.com These effects can be further probed using techniques like residual dipolar coupling (RDC) analysis in partially oriented media, which provides long-range structural information. youtube.com
Quantitative ¹³C NMR (qNMR) can be utilized to determine the concentration of this compound in aqueous solutions. This technique is particularly useful for monitoring reactions or degradation processes. By using a known concentration of an internal standard, the intensity of the ¹³C signals can be directly correlated to the molar concentration of the analyte. mdpi.com This method offers a non-destructive way to quantify the compound, which is advantageous when studying its behavior in biological or environmental systems. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bellevuecollege.edufiveable.me The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-chlorine (C-Cl) stretching vibrations.
The carbonyl groups will typically show a strong, sharp absorption in the region of 1700-1780 cm⁻¹. The exact position of this peak can be influenced by ring strain and the electron-withdrawing effect of the adjacent chlorine atoms. The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. libretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1780 | Strong, Sharp |
| C-Cl | 600 - 800 | Medium to Strong |
| C-H (alkane) | 2850 - 2960 | Medium |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₅H₄Cl₂O₂), the molecular weight is approximately 166.99 g/mol . nih.gov
The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This results in a characteristic pattern of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1. docbrown.infodocbrown.info
The fragmentation pattern in the mass spectrum can reveal the structure of the molecule. Common fragmentation pathways for this compound may involve the loss of chlorine atoms, carbon monoxide (CO), or other small neutral molecules.
Interactive Data Table: Expected m/z Peaks in the Mass Spectrum of this compound
| Ion | m/z (mass-to-charge ratio) | Relative Abundance |
| [C₅H₄³⁵Cl₂O₂]⁺ | 166 | ~100% (relative to this isotopic cluster) |
| [C₅H₄³⁵Cl³⁷ClO₂]⁺ | 168 | ~65% |
| [C₅H₄³⁷Cl₂O₂]⁺ | 170 | ~10% |
Advanced Spectroscopic Probes in Chemical Research
For functionalized derivatives of this compound, other advanced spectroscopic techniques may be applicable. For instance, if the cyclopentene ring is modified to include other elements, Energy-Dispersive X-ray Spectroscopy (EDX) could be used for elemental analysis. X-ray Photoelectron Spectroscopy (XPS) could provide information on the elemental composition and chemical states of the atoms on the surface of a material incorporating this compound. Raman spectroscopy, which is sensitive to non-polar bonds, could offer complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations within the molecule.
Modification of Carbonyl Functionalities within the Dione System
The two carbonyl groups of the dione system are key sites for modification. Standard reactions of ketones can be applied, often with the ability to functionalize one or both sites.
One common strategy is the protection of the carbonyl groups through the formation of ketals. organic-chemistry.org This reaction is typically performed by treating the dione with an alcohol or a diol under acidic conditions. youtube.com For instance, reacting this compound with two equivalents of an alcohol like methanol (B129727) in the presence of an acid catalyst would yield a diketal. Using a diol, such as ethylene (B1197577) glycol, allows for the formation of a cyclic ketal. This protection strategy is crucial when subsequent reactions need to be directed away from the highly reactive carbonyl sites. The reaction is reversible, and the carbonyl groups can be restored through hydrolysis in aqueous acid. organic-chemistry.org
Condensation reactions, such as the Knoevenagel condensation, offer another route for derivatization. This type of reaction has been demonstrated with related cyclic 1,3-diones, which condense with aromatic aldehydes. documentsdelivered.com In the case of this compound, the active methylene group (C4) can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack an aldehyde, leading to a new carbon-carbon bond at the C4 position and subsequent dehydration to form a C4-alkylidene derivative.
Table 1: Representative Reactions of the Dione Carbonyl System
| Reaction Type | Reagents & Conditions | Product Type | Purpose/Outcome |
|---|---|---|---|
| Ketalization | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Cyclic Monoketal or Diketal | Protection of one or both carbonyl groups to allow for selective reaction at other sites. organic-chemistry.org |
| Condensation | Aromatic aldehyde (ArCHO), Base (e.g., piperidine, pyridine) | 4-Alkylidene-2,2-dichlorocyclopentene-1,3-dione | Introduction of a substituted alkylidene group at the C4 position of the ring. documentsdelivered.com |
| Semicarbazone Formation | Semicarbazide hydrochloride, Base | Monosemicarbazone or Disemicarbazone | Derivatization for characterization or modification of carbonyl reactivity. |
Transformation of Halogen Substituents for Further Functionalization
The two chlorine atoms at the C2 position are electron-withdrawing and serve as leaving groups in certain reactions, enabling further functionalization at this quaternary center.
Reductive Dechlorination is a significant transformation that can be achieved using various reducing agents. nih.gov For example, treatment with reagents like zinc dust in acetic acid or catalytic hydrogenation can lead to the stepwise or complete removal of the chlorine atoms. This process can yield 2-chlorocyclopentene-1,3-dione or fully reduce the C2 position to a methylene group (CH₂), forming cyclopentene-1,3-dione. Biological methods using anaerobic bacteria have also been shown to effectively dechlorinate related chlorinated compounds, suggesting a potential green chemistry approach. beilstein-journals.org
Nucleophilic Substitution at the C2 position, while challenging at an sp³-hybridized carbon bearing two halogens, can be envisioned under specific conditions, potentially proceeding through an elimination-addition or a direct substitution mechanism. Although direct SN2 reactions at a tertiary, sterically hindered center are difficult, the high electrophilicity of the adjacent carbonyl carbons can influence reactivity. utexas.edulibretexts.org Reactions with strong nucleophiles like thiols or amines could potentially displace one or both chlorine atoms, leading to novel thioether or amino derivatives. The success of such substitutions often depends on the nucleophile's strength and the reaction conditions. utexas.edu
Table 2: Transformations of C2-Halogen Substituents
| Reaction Type | Reagents & Conditions | Product Type | Purpose/Outcome |
|---|---|---|---|
| Reductive Dechlorination | Zn / Acetic Acid or H₂, Pd/C | 2-Chlorocyclopentene-1,3-dione or Cyclopentene-1,3-dione | Selective or complete removal of chlorine atoms to increase molecular simplicity or enable further C-H functionalization. nih.gov |
| Nucleophilic Substitution | Strong Nucleophile (e.g., R-SH, R₂NH) | 2-Thio- or 2-Amino-substituted derivatives | Introduction of heteroatom functionalities at the C2 position. |
Selective Functionalization of the Cyclopentene Ring via Addition or Substitution
The carbon-carbon double bond in the cyclopentene ring is electron-deficient due to the pulling effect of the adjacent carbonyl groups and the chlorine atoms. This makes it an excellent electrophile for addition reactions.
The most prominent reaction at this site is the Michael Addition (or conjugate addition). A wide variety of soft nucleophiles, such as enolates, amines, and thiols, can add to the C5 position of the ring. This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. For example, the reaction of this compound with a malonate ester in the presence of a base would result in the addition of the malonate group to the ring, creating a highly functionalized cyclopentanone (B42830) derivative. The reactivity of the double bond as a Michael acceptor is a cornerstone of its synthetic utility. beilstein-journals.org
Simultaneous saturation of the double bond can also occur during reductive processes . For instance, catalytic hydrogenation (e.g., H₂ with a palladium catalyst) can reduce the C=C double bond to a single bond, yielding 2,2-dichlorocyclopentane-1,3-dione. This transformation removes the planarity of the ring and introduces new stereocenters, which can be controlled under certain conditions.
Table 3: Functionalization of the Cyclopentene Ring
| Reaction Type | Reagents & Conditions | Product Type | Purpose/Outcome |
|---|---|---|---|
| Michael Addition | Soft Nucleophile (e.g., malonates, Gilman reagents), Base | 5-Substituted-2,2-dichlorocyclopentane-1,3-dione | Formation of a new C-C or C-heteroatom bond at the C5 position. beilstein-journals.org |
| Hydrogenation | H₂, Catalyst (e.g., Pd, Pt) | 2,2-Dichlorocyclopentane-1,3-dione | Saturation of the C=C double bond to form a cyclopentane (B165970) ring. |
Stereocontrolled Derivatization Approaches
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a primary goal in modern organic synthesis. The scaffold of this compound is well-suited for stereocontrolled transformations, particularly through asymmetric catalysis.
Asymmetric Michael Additions are a well-established method for creating chiral molecules from related cyclopentenone systems. beilstein-journals.org By using a chiral catalyst, the addition of a nucleophile to the double bond can be directed to occur preferentially on one face of the ring, leading to one enantiomer of the product in excess. Chiral organocatalysts, such as squaramides or prolinol derivatives, have been shown to be highly effective in catalyzing the Michael addition of various nucleophiles to cyclic enones with high enantioselectivity. nih.gov For instance, reacting this compound with a Michael donor in the presence of a chiral squaramide catalyst could yield a cyclopentanone product with a newly formed stereocenter at C5 in high enantiomeric excess. beilstein-journals.orgnih.gov
Catalytic Asymmetric Aldol Reactions represent another powerful strategy. nih.gov After deprotection or selective modification, the dione can be converted into an enolate, which can then react with an aldehyde under the control of a chiral catalyst, such as a chiral amine (e.g., proline) or a chiral metal complex. youtube.com This approach allows for the construction of complex acyclic chains attached to the cyclopentane core with multiple, well-defined stereocenters.
The development of chiral catalysts, including Brønsted acids and Lewis acids, has expanded the toolbox for these transformations, enabling the synthesis of complex chiral molecules from relatively simple starting materials like cyclopentenone derivatives. nih.govsigmaaldrich.com
Table 4: Examples of Stereocontrolled Reactions
| Reaction Type | Chiral Influence | Example Reagents | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Squaramide or Thiourea (B124793) Catalyst | Alkylidene oxindoles, Nitrostyrenes | High enantioselectivity (ee) and moderate diastereoselectivity (dr) in the formation of C-C bonds. beilstein-journals.orgnih.gov |
| Asymmetric Cascade Reaction | Chiral Prolinol Ether Catalyst | α,β-Unsaturated aldehydes, β-Keto esters | Formation of multiple contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov |
| Asymmetric Aldol Reaction | Proline or Chiral Metal Complex | Aldehydes, Ketones | Controlled formation of new stereocenters during C-C bond formation. nih.govyoutube.com |
Environmental and Regulatory Considerations
Enzymatic Biosynthesis of Saturated 2,2-Dichlorocyclopentane-1,3-dione: Mechanistic Insights and Analogies
While the direct enzymatic biosynthesis of 2,2-dichlorocyclopentene-1,3-dione is not prominently documented, the principles of enzymatic halogenation provide a foundation for understanding how such a synthesis could be achieved in a biological context. Halogenation reactions in nature are primarily performed by a class of enzymes known as haloperoxidases. nih.gov These enzymes, particularly chloroperoxidases (CPO), are capable of catalyzing the formation of carbon-chlorine bonds on a wide range of organic substrates. nih.gov
The mechanism of heme-dependent haloperoxidases involves the activation of a heme cofactor by hydrogen peroxide to form a highly reactive oxo-Fe(IV) species. nih.gov This intermediate then reacts with a halide ion, such as chloride, to generate an enzyme-bound hypohalite (e.g., Fe(III)-hypochlorite). This species is a potent electrophilic halogenating agent. nih.gov The enzyme can then deliver this electrophilic chlorine to a substrate in a controlled manner. Alternatively, some theories propose the release of hypohalite from the enzyme, leading to less selective halogenation of electron-rich substrates. nih.gov
For a substrate like cyclopentane-1,3-dione, which exists in equilibrium with its enol form, the electron-rich double bond of the enol would be susceptible to electrophilic attack by the enzymatically generated chlorinating species. The enzyme's active site would play a crucial role in orienting the substrate to ensure regioselectivity, directing the chlorination to the C2 position. The formation of the dichlorinated product would likely proceed through two sequential chlorination steps. Enzymes are renowned for their ability to exert strict control over stereochemistry and regioselectivity, suggesting that an enzymatic approach could, in theory, provide a highly specific route to the desired product. nih.gov
Exploration of Chemical Synthesis Routes for this compound
Derivatization from Cyclopentane-1,3-dione Precursors
Cyclopentane-1,3-dione and its unsaturated analog, 4-cyclopentene-1,3-dione (B1198131), are versatile and logical precursors for the synthesis of this compound. Cyclopentane-1,3-dione is a known acidic compound, with a pKa value comparable to carboxylic acids, making the C2 position particularly reactive. nih.govwikipedia.org It can be synthesized through various routes, including the hydrogenation of 2-cyclopentene-1,4-dione or via a multi-step bio-based pathway from furfuryl alcohol. wikipedia.org
The synthesis of the target molecule from these precursors would involve two key transformations: the introduction of two chlorine atoms at the C2 position and the presence of a double bond in the ring. A plausible route could start with 4-cyclopentene-1,3-dione. The key step would be the α,α-dichlorination of the active methylene (B1212753) group situated between the two carbonyls. This reaction is typically achieved using various chlorinating agents under conditions that promote the formation of an enol or enolate intermediate.
Alternatively, one could start with cyclopentane-1,3-dione, perform the dichlorination step first, and then introduce the double bond. The introduction of a double bond into a cyclic ketone can often be achieved via α-bromination followed by dehydrobromination. pressbooks.pub
Halogenation Strategies in Unsaturated Cyclic Systems
The synthesis of this compound requires a specific type of halogenation known as α-halogenation of a ketone. The position alpha (α) to a carbonyl group is readily halogenated because of the ability to form a nucleophilic enol or enolate intermediate. wikipedia.orglibretexts.org For a β-dicarbonyl compound like cyclopentene-1,3-dione, the methylene group at the C2 position is highly activated due to the electron-withdrawing effect of both adjacent carbonyl groups, making its protons acidic and facilitating enolization.
The reaction can proceed under either acidic or basic conditions:
Acid-catalyzed halogenation: In the presence of an acid, the ketone undergoes tautomerization to form an enol. masterorganicchemistry.com This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Cl2). The introduction of the first halogen atom slightly deactivates the enol, which can help in controlling the reaction to achieve mono-halogenation if desired. pressbooks.pubwikipedia.org
Base-promoted halogenation: Under basic conditions, a base removes an α-proton to form an enolate ion. This enolate is a strong nucleophile that rapidly attacks the halogen. libretexts.orgyoutube.com A significant characteristic of base-promoted halogenation is that the introduction of the first halogen makes the remaining α-proton even more acidic due to the inductive effect of the halogen. wikipedia.orglibretexts.org This accelerates subsequent halogenations, making it an effective method for producing di- or tri-halogenated ketones. wikipedia.org For the synthesis of the target 2,2-dichloro compound, base-promoted conditions would likely be more efficient in ensuring complete dichlorination at the C2 position.
Various reagents can be used for this chlorination, including chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS).
Considerations for Stereochemical Control in De Novo Synthesis
In a de novo synthesis, where the cyclic core is constructed from acyclic precursors, stereochemical control is a paramount consideration. For the target molecule, this compound, the final product is achiral. However, stereocenters are often created in synthetic intermediates, and their relative and absolute configurations must be controlled to lead to the desired final structure.
Key reactions where stereochemistry must be managed include cycloadditions and intramolecular cyclizations. For instance, a Diels-Alder reaction could be employed to form the five-membered ring, where the stereochemistry of the dienophile and diene would dictate the stereochemistry of the resulting cyclic adduct. Subsequent transformations would need to be stereospecific or stereoselective to maintain the desired configuration.
When introducing substituents onto a pre-existing ring, such as in the halogenation of a cycloalkene, the stereochemical outcome is dictated by the reaction mechanism. For example, the addition of halogens across a double bond in a cyclopentene (B43876) ring typically proceeds with anti-stereochemistry, leading to a trans-dihalide product. guidechem.comnih.gov This is explained by the formation of a bridged halonium ion intermediate which is then attacked by a halide ion from the opposite face. libretexts.org Conversely, dihydroxylation of a cycloalkene with reagents like osmium tetroxide or cold potassium permanganate (B83412) occurs with syn-stereochemistry, adding both hydroxyl groups to the same face of the double bond.
Advanced Synthetic Techniques for Related Dichlorinated Alkenes and Cyclic Diones
The synthesis of complex molecules often benefits from advanced techniques that offer high efficiency, selectivity, and mild reaction conditions. For structures related to this compound, several modern synthetic methods are applicable.
One relevant example is the synthesis of 2,2-dichloroimidazolidine-4,5-diones. These compounds are prepared in high yield by the reaction of a carbodiimide (B86325) with oxalyl chloride. orgsyn.orgresearchgate.net This demonstrates a powerful method for constructing a five-membered ring containing a dichlorinated carbon adjacent to carbonyl groups. These dichlorinated products are themselves useful reagents, for example, in chlorodehydroxylation reactions. orgsyn.org
Ring-closing metathesis (RCM) has become a staple in organic synthesis for the formation of cyclic alkenes, including five-membered rings. This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethene. It offers a powerful way to construct the cyclopentene ring system from an appropriately substituted acyclic precursor.
Furthermore, various catalytic methods are employed for the synthesis of dicarbonyl compounds. Ketone enolates, formed using strong bases, can be acylated with esters or acyl chlorides to generate β-dicarbonyl compounds. umb.edu Intramolecular versions of these reactions, such as the Dieckmann condensation, are effective for synthesizing cyclic β-keto esters, which are precursors to cyclic diones. umb.edu
Electrophilic and Nucleophilic Character of the this compound System
The electronic structure of this compound is characterized by a distribution of charge that imparts both electrophilic and nucleophilic properties to different sites within the molecule. The presence of highly electronegative oxygen and chlorine atoms results in several electron-deficient, or electrophilic, centers. The carbonyl carbons (C1 and C3) and the dichlorinated carbon (C2) are significantly electrophilic due to the strong inductive effect of the attached oxygen and chlorine atoms.
Conversely, the molecule can exhibit nucleophilic behavior through the formation of an enolate. masterorganicchemistry.com While the gem-dichloro substitution at the C2 position prevents enolization at that site, the α-hydrogens on the C4 and C5 positions of the saturated cyclopentane (B165970) ring are acidic. Deprotonation at these positions by a base leads to the formation of an enolate ion, a potent nucleophile. chemistrysteps.com The resulting negative charge is delocalized across the oxygen atom and the α-carbon, enabling it to attack various electrophiles. masterorganicchemistry.com
The dual reactivity allows the molecule to act as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reacting partner.
Table 1: Electrophilic and Nucleophilic Sites in the this compound System
| Site | Character | Justification |
|---|---|---|
| Carbonyl Carbons (C1, C3) | Electrophilic | Polarized C=O bond due to high electronegativity of oxygen. |
| Dichlorinated Carbon (C2) | Electrophilic | Strong electron-withdrawing effect of two chlorine atoms and two adjacent carbonyl groups. |
Reactions Involving the Carbonyl Groups of this compound
The two carbonyl groups are central to the molecule's reactivity, participating in fundamental organic reactions such as tautomerism and condensation/addition reactions.
Keto-Enol Tautomerism and its Mechanistic Implications in Cyclic Diketones
Keto-enol tautomerism is a critical equilibrium for carbonyl compounds possessing an α-hydrogen. masterorganicchemistry.com For cyclic 1,3-diketones, the enol form is often significantly stabilized. libretexts.orglibretexts.org This stabilization arises from two main factors: conjugation of the newly formed C=C double bond with the remaining carbonyl group and the formation of a stable, six-membered ring through intramolecular hydrogen bonding. libretexts.org
In the specific case of 2,2-dichlorocyclopentane-1,3-dione, the α-carbon between the two carbonyls (C2) lacks hydrogen atoms, meaning it cannot enolize in that direction. However, the carbons at the C4 and C5 positions do have acidic protons. Base-catalyzed deprotonation at C4, for instance, generates an enolate. This enolate is in equilibrium with its enol tautomer. The formation of this enolate is a key mechanistic step, as it transforms the α-carbon into a nucleophilic center, paving the way for various addition and condensation reactions. masterorganicchemistry.comnih.gov
Condensation and Addition Reactions (e.g., Michael Additions)
The nucleophilic enolate generated from 2,2-dichlorocyclopentane-1,3-dione can participate in various condensation and addition reactions. A prominent example is the Michael addition, which involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.org
The enolate of 2,2-dichlorocyclopentane-1,3-dione can act as a Michael donor, attacking a suitable acceptor. chemistrysteps.com The reaction is thermodynamically driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com
Conversely, if the 2,2-dichlorocyclopentane-1,3-dione system is first modified to contain a conjugated double bond (e.g., through an elimination reaction to form 2-chloro-4-cyclopentene-1,3-dione), it becomes a potent Michael acceptor. libretexts.org Its electrophilic β-carbon would be susceptible to attack from a range of soft nucleophiles, such as other enolates, amines, or thiolates. chemistrysteps.commasterorganicchemistry.com
Reactivity of the Halogen Substituents in this compound
The two chlorine atoms at the C2 position are not mere spectators; they are highly activated by the adjacent carbonyl groups and play a direct role in the molecule's reactivity through substitution and elimination pathways.
Nucleophilic Substitution Pathways on Halogenated Carbon Centers
The C2 carbon atom is exceptionally electrophilic due to the cumulative electron-withdrawing effects of the two chlorine atoms and the two carbonyl groups. This makes it a prime target for nucleophilic attack. The chlorine atoms are good leaving groups, facilitating nucleophilic substitution reactions. mdpi.com
A variety of nucleophiles can displace one or both chlorine atoms. The reaction likely proceeds through an addition-elimination mechanism, analogous to nucleophilic acyl substitution. The nucleophile attacks the electrophilic C2 carbon, forming a tetrahedral intermediate. Subsequent expulsion of a chloride ion restores the carbon framework, resulting in a new substituted product. The high reactivity of halogens in similar activated systems, such as 2,3-dichloroquinoxaline, toward various nucleophiles has been well-documented. nih.gov
Elimination Reactions to Modify Ring Unsaturation
The presence of acidic protons on C4 and C5, combined with the leaving group ability of the chlorine atoms on C2, allows for elimination reactions that introduce unsaturation into the cyclopentane ring. In the presence of a base, an enolate can be formed at the C4 position. The resulting delocalization of negative charge can facilitate the elimination of a chloride ion from the C2 position.
This process, a type of conjugate elimination, would result in the formation of a double bond between C2 and C3 or C4 and C5, depending on the specific pathway, yielding a substituted cyclopentenone derivative. The geometric constraints of the five-membered ring influence this reaction, though it is generally more flexible than the rigid chair conformation of cyclohexanes where a strict anti-periplanar arrangement is often required for E2 reactions. masterorganicchemistry.comlibretexts.org Such reactions are valuable for transforming the saturated dione (B5365651) into a more complex, unsaturated system.
Ring-Opening and Rearrangement Processes (Drawing from related cyclic diones and halogenated systems)
The reactivity of this compound is significantly influenced by ring strain and the presence of multiple functional groups. These factors make it susceptible to ring-opening and rearrangement reactions, which can lead to the formation of diverse and structurally complex products. The principles governing these transformations can be understood by examining related cyclic diones and halogenated ketones.
Ring-opening polymerization (ROP) is a common reaction for cyclic esters (lactones) and amides (lactams), driven by the release of ring strain. libretexts.org This process can be initiated by nucleophiles, such as alkoxides, or catalyzed by Lewis acids. libretexts.org By analogy, the strained five-membered ring of this compound could potentially undergo ring-opening when treated with suitable nucleophiles or catalysts, breaking the cyclic structure to form linear derivatives.
Rearrangement reactions offer pathways to alter the carbon skeleton, often leading to ring expansion or contraction. Several classical rearrangements observed in α-halo ketones are particularly relevant:
Favorskii Rearrangement: This reaction typically occurs when α-halo ketones are treated with a strong base, such as an alkoxide. libretexts.org The process involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted carboxylic acid ester. For instance, 2-chlorocyclohexanone (B41772) rearranges to form a methyl ester of cyclopentanecarboxylic acid. libretexts.org Given its α-dihalogenated structure, this compound could theoretically undergo a Favorskii-type rearrangement, potentially leading to a highly functionalized cyclobutane (B1203170) derivative.
Semipinacol Rearrangement: This rearrangement involves the transformation of α-hydroxy halides or related systems. It is a valuable method for one-carbon ring expansion in cyclic ketones. acs.org The reaction proceeds through an electrophile-initiated pathway, which can overcome the energy barrier associated with expanding small rings to medium or large ones. acs.org
Wolff Rearrangement: While classically involving α-diazoketones, the Wolff rearrangement is a powerful tool for ring contraction or expansion. libretexts.org The reaction proceeds through a ketene (B1206846) intermediate and can be initiated thermally or photochemically. libretexts.org
The table below summarizes key rearrangement reactions applicable to cyclic ketones, providing a framework for predicting the potential reactivity of this compound.
Table 1: Key Rearrangement Reactions in Cyclic Ketones
| Rearrangement Type | Typical Substrate | Key Intermediate | Typical Product | Potential Outcome for a Dichlorocyclopentene System |
|---|---|---|---|---|
| Favorskii Rearrangement | α-Halo Ketone | Cyclopropanone | Ring-contracted ester or acid libretexts.org | Functionalized cyclobutane derivative |
| Semipinacol Rearrangement | α-Hydroxy Halide / Allylic Alcohol | Carbocation or Epoxide-like | Ring-expanded ketone acs.orglibretexts.org | Functionalized cyclohexane (B81311) or cyclohexenone derivative |
| Wolff Rearrangement | α-Diazo Ketone | Ketene | Ring-contracted or expanded acid/ester libretexts.org | (Requires conversion to diazo intermediate) Ring-contracted or expanded products |
Metal-Catalyzed and Organocatalytic Transformations of Cyclic Diones
Catalysis provides a powerful means to control the transformation of cyclic diones, enabling selective reactions that might otherwise be difficult to achieve. Both metal-based and organic catalysts have been extensively used to modify cyclic dicarbonyl compounds.
Metal catalysts, particularly those based on precious metals like ruthenium, rhodium, palladium, and platinum, are highly effective for the hydrogenation of cyclic 1,3-diones. acs.org These reactions typically reduce the carbonyl groups to form the corresponding 1,3-diols. acs.org For example, studies on the hydrogenation of cyclopentane-1,3-dione have shown that Ru/C catalysts can achieve complete conversion to cyclopentane-1,3-diol with high yields. acs.org The reaction conditions, such as temperature and catalyst loading, can be optimized to favor the desired product and minimize side reactions. acs.org Other metal-catalyzed processes include cycloadditions and domino reactions that can build molecular complexity from strained cyclic starting materials. beilstein-journals.orgthieme-connect.de
Organocatalysis offers a complementary, metal-free approach to transforming cyclic diones. N-Heterocyclic carbenes (NHCs), for example, can catalyze reactions of 1,2-diones by generating a Breslow intermediate, which acts as a nucleophilic acyl equivalent. acs.org This strategy enables carbon-carbon bond-forming reactions with various electrophiles. acs.org Furthermore, organocatalytic asymmetric Michael additions of cyclic 1,3-dicarbonyl compounds to α,β-unsaturated ketones have been developed, providing a highly atom-economical route to optically active products like warfarin. nih.gov Phase-transfer catalysis has also been employed for regioselective Michael additions of cyclic enones. nih.gov
Table 2: Examples of Catalyzed Transformations of Cyclic Diones
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Metal Catalyst | Ru/C | Hydrogenation | Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | acs.org |
| Metal Catalyst | Cu(I) | Borylative Annulation | Cyclic 1,3-dione-tethered 1,3-enynes | Borylated annulated products | iict.res.in |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Spiroannulation | Isatin derivatives (1,2-diones) | Spiroannulated oxindoles | acs.org |
| Organocatalyst | Cinchoninium Bromide Derivative | Michael Addition | Cyclohexenone | Dimerized functionalized cyclohexanone | nih.gov |
Dehalogenation Studies in Chloroalkenes and Related Systems
The two chlorine atoms in this compound are prime targets for removal via dehalogenation, a reaction of significant interest in both synthetic chemistry and environmental remediation. epa.govnih.gov Studies on chloroalkenes and vicinal dihalides provide a mechanistic basis for predicting how this compound might behave. Dehalogenation can proceed through several pathways, depending on the reagents and conditions.
Reductive Dehalogenation is a common pathway where electrons are transferred to the halogenated compound, leading to the cleavage of carbon-halogen bonds. epa.govyoutube.com This can be achieved using various reagents:
Zerovalent Metals: Metals like zinc (Zn) and magnesium (Mg) are classic reagents for the dehalogenation of vicinal dihalides, leading to the formation of an alkene through a reductive elimination mechanism. stackexchange.comdoubtnut.com
Metal Salts and Hydrides: Reagents such as chromium(II) chloride, sodium iodide, and lithium aluminum hydride are also effective for dehalogenation. stackexchange.com
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of alkenes and can also effect the hydrogenolysis of carbon-halogen bonds. organic-chemistry.org This process replaces the halogen atom with a hydrogen atom.
The mechanism of dehalogenation is complex and depends on the substrate and conditions. For vicinal dihalides, a concerted or stepwise elimination to form a double bond is common. youtube.comdoubtnut.com For geminal dihalides (like the CCl₂ group in the target molecule), reductive processes could potentially lead to a monochlorinated intermediate or complete removal of both halogens. In some cases, reductive α-elimination can occur from gem-dihalides to form a carbene, a highly reactive intermediate. youtube.com
Catalytic approaches offer more controlled and efficient dehalogenation. Selenium-catalyzed reactions, though often used for dichlorination, highlight the role of redox-active main group elements in halogen transfer. nih.gov Similarly, photocatalytic methods are emerging as sustainable strategies for vicinal dihalogenation and, by extension, could be adapted for dehalogenation. nih.govchemrxiv.org
Table 3: Common Reagents and Methods for Dehalogenation
| Reagent/Method | Typical Substrate | Mechanism Type | Typical Product | Reference |
|---|---|---|---|---|
| Zinc (Zn) dust | Vicinal Dihalides | Reductive Elimination | Alkene | stackexchange.comdoubtnut.com |
| Sodium Iodide (NaI) in Acetone | Vicinal Dibromides | Reductive Elimination (Iodide acts as reductant) | Alkene | youtube.com |
| Palladium on Carbon (Pd/C) with H₂ | Alkyl/Aryl Halides, Alkenes | Catalytic Hydrogenolysis/Hydrogenation | Alkane | organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Alkyl Halides | Nucleophilic Substitution/Reduction | Alkane | stackexchange.com |
| Chromium(II) Chloride (CrCl₂) | Alkyl Halides | Single Electron Transfer (SET) | Reduced products | stackexchange.com |
Future Research Directions
Development of Novel and Efficient Synthetic Routes for 2,2-Dichlorocyclopentene-1,3-dione
Currently, the synthesis of this compound is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. Future research could focus on several promising strategies:
Dichloroketene (B1203229) Cycloaddition: A primary avenue for exploration is the [2+2] cycloaddition reaction between dichloroketene and a suitable cyclopentadiene (B3395910) precursor. libretexts.orgacs.org Dichloroketene, typically generated in situ from trichloroacetyl chloride and a base or activated zinc, is a highly reactive species known to participate in cycloadditions with a variety of olefins. libretexts.orgrsc.org The reaction with cyclopentadiene would likely yield a bicyclic intermediate, which could then be transformed into the target dione (B5365651) through subsequent oxidation and rearrangement steps. The efficiency of this route will depend on controlling the periselectivity and stereoselectivity of the initial cycloaddition. acs.org
Direct Chlorination of Cyclopentene-1,3-dione: Another potential route involves the direct dichlorination of the C2 position of a pre-formed cyclopentene-1,3-dione ring. This approach would require the development of selective chlorination reagents and conditions that avoid side reactions at the double bond or enolizable positions.
Bio-Based Synthetic Routes: Inspired by the synthesis of other cyclopentane (B165970) derivatives from renewable resources, future work could investigate bio-based pathways. For instance, the synthesis of cyclopentane-1,3-dione has been achieved from hemicellulosic feedstock via intermediates like furfuryl alcohol. scielo.brresearchgate.net Adapting such a route to incorporate the 2,2-dichloro functionality would represent a significant advancement in green chemistry.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |
| Dichloroketene Cycloaddition | Cyclopentadiene, Trichloroacetyl Chloride | Readily available starting materials. | Control of selectivity, multi-step process. acs.orgrsc.org |
| Direct Chlorination | Cyclopentene-1,3-dione | Potentially a more direct route. | Selectivity of chlorination, potential for side reactions. |
| Bio-Based Synthesis | Furfural, Hemicellulose | Utilizes renewable feedstocks. scielo.br | Requires significant methodological development for chlorination. |
Expanding the Scope of Chemical Transformations and Reaction Discovery
The reactivity of this compound remains largely unexplored. Future research should aim to expand the repertoire of its chemical transformations, leveraging its unique structural features.
Nucleophilic Substitution Reactions: The gem-dichloro group at the C2 position is a prime site for nucleophilic substitution, potentially allowing for the introduction of a wide range of functional groups. This could lead to the synthesis of novel 2,2-disubstituted cyclopentene-1,3-diones with tailored electronic and steric properties.
Cycloaddition Reactions: As a dienophile, this compound could participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. These reactions would provide rapid access to complex polycyclic systems. The electron-withdrawing nature of the chloro and carbonyl groups is expected to enhance its reactivity in normal electron-demand Diels-Alder reactions. nih.gov
Reactions at the Carbonyl Groups: The two carbonyl groups offer sites for a variety of classic carbonyl reactions. For example, Wittig-type reactions could be explored to introduce exocyclic double bonds, although unexpected products, such as alcohols, have been observed in reactions with related 2,2-disubstituted cyclopentane-1,3-diones under certain conditions. researchgate.net Knoevenagel condensations with active methylene (B1212753) compounds could also yield highly conjugated systems with interesting photophysical properties.
Reductive Desymmetrization: The reduction of one of the two carbonyl groups in a stereoselective manner would lead to valuable chiral building blocks. Studies on related 2,2-disubstituted cycloalkane-1,3-diones have shown that reagents like sodium borohydride (B1222165) or lithium tri-tert-butoxyaluminum hydride can achieve this transformation with varying degrees of diastereoselectivity. researchgate.net
Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity
Computational chemistry offers a powerful tool for accelerating the discovery and development of new derivatives of this compound with specific properties.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. For instance, DFT calculations can help predict the regioselectivity and stereoselectivity of cycloaddition reactions or nucleophilic attacks. nih.gov Understanding the frontier molecular orbitals (HOMO and LUMO) will be crucial for predicting its behavior in pericyclic reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of flexible derivatives and their interactions with catalysts or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Modeling: For derivatives with potential biological applications, computational tools like ADME (Absorption, Distribution, Metabolism, and Excretion) and PASS (Prediction of Activity Spectra for Substances) simulations can be used to predict their pharmacokinetic profiles and biological activities. mdpi.com This in silico screening can help prioritize the synthesis of the most promising candidates.
Future computational studies could focus on the parameters outlined in Table 2.
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties, spectroscopic analysis. | Understanding of reaction pathways, prediction of reactivity and selectivity. nih.gov |
| Molecular Dynamics (MD) | Conformational analysis, catalyst-substrate interactions. | Insights into dynamic behavior and binding modes. |
| QSAR, ADME/PASS | Prediction of biological activity and pharmacokinetic properties. | Prioritization of synthetic targets for drug discovery. mdpi.com |
Exploration of Catalytic Asymmetric Reactions with this compound as Substrate or Reagent
The prochiral nature of this compound makes it an ideal substrate for catalytic asymmetric desymmetrization reactions. This strategy allows for the creation of stereogenic centers, including all-carbon quaternary centers, in a highly enantioselective manner. researchgate.net
Asymmetric Michael Additions: The enone moiety of the molecule is susceptible to conjugate addition by a variety of nucleophiles. The use of chiral organocatalysts, such as squaramides or bifunctional thioureas, could facilitate the asymmetric Michael addition of carbon or heteroatom nucleophiles to the C4 or C5 position, leading to the formation of a remote stereocenter. researchgate.netnih.gov
Asymmetric Cycloaddition Reactions: Asymmetric Diels-Alder or [3+2] cycloaddition reactions, where this compound acts as the prochiral dienophile or dipolarophile, could be achieved using chiral Lewis acid or organocatalysts. This would provide enantiomerically enriched polycyclic products. rsc.org
Catalytic Asymmetric Reductions: The desymmetrizing reduction of one of the carbonyl groups using chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, is a promising route to chiral hydroxyketones.
Synergistic Catalysis: The combination of two different catalytic modes, for example, using a multifunctional catalyst that can activate both the substrate and the reagent, could lead to novel and highly efficient asymmetric transformations. youtube.com
The development of these catalytic asymmetric reactions would provide access to a wide range of chiral building blocks from a simple, achiral starting material.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-Dichlorocyclopentene-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodology :
-
Direct Chlorination : React cyclopentene-1,3-dione with chlorine gas or sulfuryl chloride (SO₂Cl₂) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C. Monitor reaction progress via TLC and purify via silica gel chromatography .
-
Stepwise Synthesis : Start with cyclopentane-1,3-dione, perform halogenation using PCl₅ or oxalyl chloride, followed by dehydration to form the conjugated enone system. Optimize stoichiometry to avoid over-chlorination .
-
Key Considerations : Use anhydrous conditions to prevent hydrolysis. For regioselective dichlorination, employ Lewis acid catalysts (e.g., AlCl₃) to direct chlorine addition to the α-positions .
- Data Table : Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Direct Chlorination | Cl₂, CH₂Cl₂, 0°C | 65–70 | ≥95% | |
| Stepwise Halogenation | PCl₅, DCM, RT | 50–60 | 90% |
Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodology :
-
NMR Analysis : Assign peaks using ¹H and ¹³C NMR. The conjugated enone system shows deshielded protons (δ 6.5–7.0 ppm for vinyl H) and carbonyl carbons (δ 190–200 ppm) .
-
X-ray Crystallography : Co-crystallize with SHELX-compatible matrices. Refinement via SHELXL ensures accurate determination of bond angles and chlorine positions .
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Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 193 (C₅H₄Cl₂O₂) with isotopic patterns matching chlorine .
Advanced Research Questions
Q. What strategies address contradictions in reported reactivity of this compound in Diels-Alder reactions?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., –20°C vs. 80°C) to favor either endo or exo adducts. Use chiral organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
- By-Product Analysis : Employ GC-MS to identify side products (e.g., dechlorinated intermediates) under acidic or basic conditions .
- Computational Modeling : Compare activation energies of competing pathways using Gaussian or ORCA software .
Q. How does this compound function as a precursor in medicinal chemistry, and what are its limitations?
- Methodology :
-
Derivatization : React with amines (e.g., anilines) to form Schiff bases or undergo Michael additions for bioactive analogs .
-
Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity. Compare with structurally similar DBPs like 2,2,4-tribromo-5-hydroxy-4-cyclopentene-1,3-dione .
-
Limitations : Hydrolytic instability in aqueous media requires prodrug strategies (e.g., esterification) .
- Data Table : Biological Activity of Derivatives
| Derivative | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 2-(Amino)cyclopentene-dione | 5.2 µM | EGFR Kinase | |
| Schiff Base Analog | 10.8 µM | Antimicrobial |
Methodological Challenges & Solutions
Q. How to resolve discrepancies in crystallographic data for this compound derivatives?
- Approach :
- Use SHELXD for phase refinement and Olex2 for structure visualization. Compare bond lengths/angles with DFT-optimized geometries .
- Cross-validate with powder XRD if single crystals are unavailable .
Q. What computational tools predict the environmental fate of this compound and its degradation products?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
